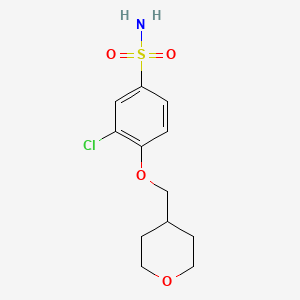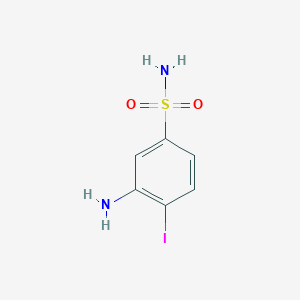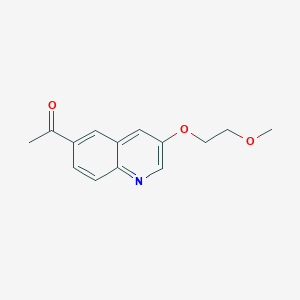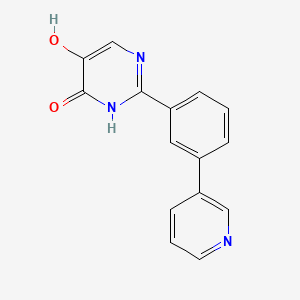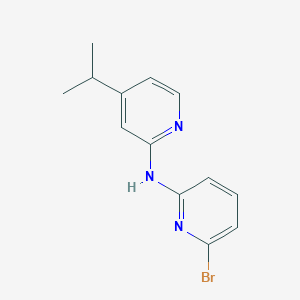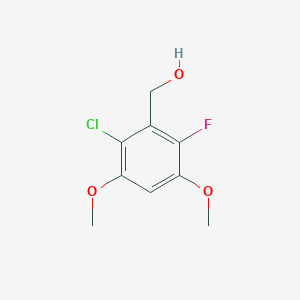
(2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol: is an organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol typically involves the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.
Methoxylation: Introduction of methoxy groups at specific positions on the phenyl ring.
Reduction: Conversion of the intermediate compound to the final methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)aldehyde or (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)carboxylic acid.
Reduction: Formation of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and activity
Comparaison Avec Des Composés Similaires
- (2,6-Difluoro-3,5-dimethoxyphenyl)methanol
- (2-Chloro-6-fluorophenyl)methanol
- (2-Chloro-6-fluoro-5-methylphenylboronic acid)
Uniqueness:
- The combination of chloro, fluoro, and methoxy groups in (2-Chloro-6-fluoro-3,5-dimethoxyphenyl)methanol provides unique chemical properties that may not be present in similar compounds. This uniqueness can influence its reactivity, biological activity, and potential applications.
Propriétés
Formule moléculaire |
C9H10ClFO3 |
|---|---|
Poids moléculaire |
220.62 g/mol |
Nom IUPAC |
(2-chloro-6-fluoro-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10ClFO3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3 |
Clé InChI |
NNWVSBKYUCFWCL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1F)CO)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


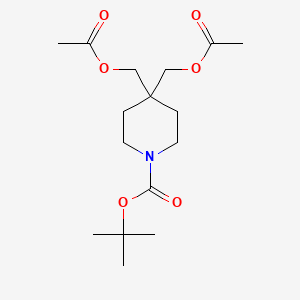
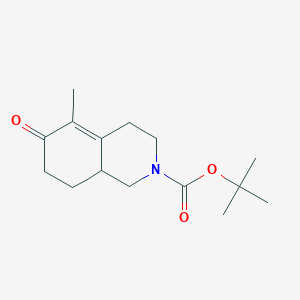
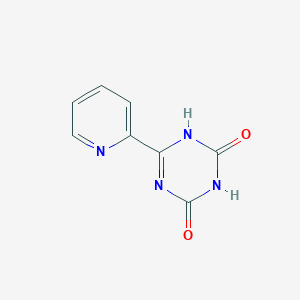
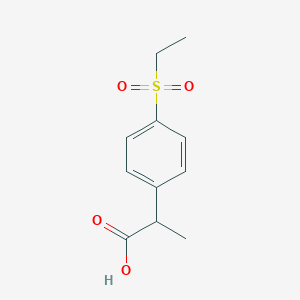
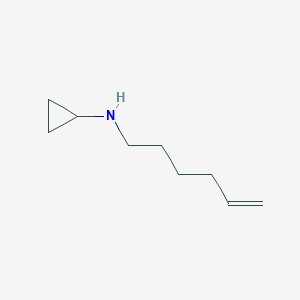
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)

